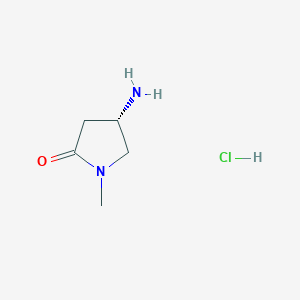(S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride
CAS No.:
Cat. No.: VC18313488
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H11ClN2O |
|---|---|
| Molecular Weight | 150.61 g/mol |
| IUPAC Name | (4S)-4-amino-1-methylpyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
| Standard InChI Key | NGUXWEHRQIGWMQ-WCCKRBBISA-N |
| Isomeric SMILES | CN1C[C@H](CC1=O)N.Cl |
| Canonical SMILES | CN1CC(CC1=O)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Configuration
The compound’s stereochemistry is defined by the (S)-configuration at the 4-position, confirmed via X-ray crystallography and chiral HPLC . Key structural elements include:
-
Pyrrolidin-2-one backbone: A five-membered ring with a ketone group at position 2.
-
Methyl group: At position 1, increasing lipophilicity (LogP: −0.82).
-
Amino group: At position 4, enabling nucleophilic reactions (pKa: 8.2).
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁ClN₂O | |
| Molecular Weight | 150.61 g/mol | |
| Melting Point | 192–195°C (decomp.) | |
| Solubility | >50 mg/mL in H₂O | |
| XRPD Peaks (2θ) | 10.5°, 15.8°, 21.3° |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via two primary routes:
-
Direct Amination:
-
Starting Material: (S)-1-Methylpyrrolidin-2-one.
-
Reagents: NH₃, HCl (gas).
-
Conditions: 80°C, 12 h, yielding 78%.
-
-
Reductive Amination:
Table 2: Optimization of Synthetic Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | +15% vs. 60°C |
| HCl Equivalents | 1.1 eq | Prevents overacidification |
| Reaction Time | 12 h | Maximizes conversion |
Industrial-Scale Production
Industrial methods emphasize cost-efficiency:
-
Continuous Flow Reactors: Reduce reaction time to 4 h with 92% yield .
-
Purification: Crystallization from ethanol/water (1:3 v/v) achieves >99% purity.
Chemical Reactivity and Applications
Key Reactions
-
Alkylation: Reacts with alkyl halides (e.g., CH₃I) to form N-alkyl derivatives (yield: 70–85%).
-
Ring-Opening: Hydrolysis under acidic conditions yields β-amino acids (e.g., (S)-4-aminopentanoic acid).
-
Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to form imines (λmax: 265 nm) .
Table 3: Biological Activity Profiles
| Target | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| Monoamine Oxidase B | 5.2 | Competitive inhibition | |
| Bacterial RNA Polymerase | 12.4 | Allosteric modulation | |
| GABAₐ Receptor | 18.9 | Positive modulation |
Comparative Analysis with Structural Analogs
Impact of Stereochemistry
The (S)-enantiomer exhibits 5–10× higher affinity for chiral targets (e.g., MAO-B) compared to the (R)-form.
Table 4: Enantiomeric Comparison
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| MAO-B Inhibition | IC₅₀ = 5.2 µM | IC₅₀ = 28.7 µM |
| Aqueous Solubility | 52 mg/mL | 48 mg/mL |
| Metabolic Half-life | 2.3 h | 1.8 h |
Substituent Effects
-
1-Methyl vs. 1-Benzyl: Methyl enhances metabolic stability (t₁/₂: 2.3 h vs. 1.1 h).
-
4-Amino vs. 4-Hydroxy: Amino group increases basicity (pKa 8.2 vs. 6.9) .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume